4,4'-Diphenylstilbene
Overview
Description
4,4’-Diphenylstilbene is a chemical compound with the CAS Number: 2039-68-1 and a molecular weight of 332.44 . It is a product of Manchester Organics .
Synthesis Analysis
The synthesis of 4,4’-Diphenylstilbene involves the use of unspecific peroxygenases (UPOs) from basidiomycetes such as Agrocybe aegerita (AaeUPO), Coprinopsis cinerea (rCciUPO), and Marasmius rotula (MroUPO). These enzymes can catalyze the regioselective hydroxylation of trans-stilbene to 4,4’-dihydroxy-trans-stilbene (DHS), a resveratrol analogue .
Molecular Structure Analysis
The molecular formula of 4,4’-Diphenylstilbene is C26H20 . The structure of this compound is approximately triangular with helical o-phenylene corners in a heterochiral configuration .
Chemical Reactions Analysis
4,4’-Diphenylstilbene undergoes a clean and efficient E/Z isomerization, approaching total conversion upon irradiation at 365 nm .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4’-Diphenylstilbene include a melting point of 301°C, a boiling point of 517.3±40.0°C at 760 mmHg, and a density of 1.1±0.1 g/cm3 .
Scientific Research Applications
Isomerization Studies
The properties of 4,4’-diphenylstilbene (DPS), especially its cis and trans isomers, have been a subject of interest in various scientific studies. For example, Chien et al. (1980) investigated the electron transfer induced isomerization of cis-4,4'-Diphenylstilbene into its trans form. They explored the electrochemical characteristics and the kinetics involved in this isomerization process, providing insights into the molecular behavior of DPS under different conditions (Chien et al., 1980).
Solvent-Solute Interactions
Studies have also focused on the interactions of DPS with different solvents. Leonard and Gustafson (1994, 2001) presented picosecond time-resolved resonance Raman spectra of trans-4,4’-diphenylstilbene, examining the effects of solvents on the solute's behavior and molecular dynamics (Leonard & Gustafson, 1994), (Leonard & Gustafson, 2001).
Synthesis and Use in Laser Dyes
DPS has been synthesized for specific applications, such as in the production of laser dyes. Rümper et al. (1997) described an efficient synthesis of DPS, highlighting its application in creating laser dyes, demonstrating the compound's utility in optoelectronic fields (Rümper et al., 1997).
Optical and Acoustic Properties
Further, Raghu et al. (2007) synthesized novel polyurethanes using DPS and studied their acoustic and optical properties. This research contributes to the understanding of DPS's role in creating materials with specific optical characteristics (Raghu et al., 2007).
Energy Transfer in Polymers
The role of DPS in energy transfer within polymers has also been studied. Powell (1971) investigated the energy transfer in poly(vinyl toluene) doped with DPS, revealing its potential as an exciton trap in polymer matrices (Powell, 1971).
Safety and Hazards
properties
IUPAC Name |
1-phenyl-4-[(E)-2-(4-phenylphenyl)ethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20/c1-3-7-23(8-4-1)25-17-13-21(14-18-25)11-12-22-15-19-26(20-16-22)24-9-5-2-6-10-24/h1-20H/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWQJYVUJPBQEW-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC3=CC=C(C=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309999 | |
Record name | trans-4,4′-Diphenylstilbene | |
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Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline solid; [Alfa Aesar MSDS] | |
Record name | 4,4'-Diphenylstilbene | |
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Product Name |
4,4'-Diphenylstilbene | |
CAS RN |
1657-71-2, 2039-68-1 | |
Record name | trans-4,4′-Diphenylstilbene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1657-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | (E)-4,4'-Ethylenebis(1,1'-biphenyl) | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001657712 | |
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Record name | 4,4'-Diphenylstilbene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039681 | |
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Record name | NSC88640 | |
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Record name | trans-4,4′-Diphenylstilbene | |
Source | EPA DSSTox | |
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Record name | 4,4'-diphenylstilbene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.382 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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